磷铵

描述

Phosphonium is a chemical compound that is widely used in scientific research. It is a positively charged ion that is composed of four carbon atoms and one phosphorus atom. The compound is highly reactive and has a wide range of applications in various fields of science.

科学研究应用

传输特性和离子性

磷铵离子液体(ILs)在基础和应用研究中是有前途的电解质。Philippi et al. (2017)的研究合成了新型磷铵ILs,研究了它们重要的传输特性,如粘度、电导率和扩散率。这项研究有助于更好地理解基于分子组成的IL特性,促进了ILs用于实际应用的优化。

线粒体生物能学和自由基生物学

亲脂性磷铵阳离子一直是探索线粒体生物能学和自由基生物学的重要工具。正如Ross et al. (2005)所概述的,自20世纪60年代末以来,这些分子已被广泛用于研究线粒体功能。

金属离子的去除

磷铵离子液体越来越多地用于金属离子分离。Regel-Rosocka et al. (2012)的研究证明了两种季铵磷盐成功应用于从氯化物溶液中去除Zn(II)和铁离子,显示了它们作为萃取剂的有效性。

聚电解质和离子液体

基于磷铵阳离子的离子液体通常比基于铵阳离子的ILs具有更优越的性能,在电池、超级电容器和防腐蚀中有应用。Jangu and Long (2014)讨论了聚合离子液体和聚电解质在生物应用中的重要作用,如抗菌剂和药物传递。

环境化学

与磷铵密切相关的膦酸盐被用作螯合剂和阻垢剂。Nowack (2003)的研究强调了膦酸盐的独特性质,影响其环境行为,突出了它们与表面的强相互作用以及在技术和自然系统中的显著去除。

抗菌和抗静电性能

磷铵离子液体已被测试用于抗菌活性和抗静电性能。Cieniecka-Rosłonkiewicz等人(2005年)发现这些离子液体中的阳离子结构和阴离子类型都会影响它们的生物活性。

离子液体概述

Fraser and Macfarlane (2009)提供了基于磷铵的离子液体及其性质的概述。他们讨论了这些ILs在萃取溶剂、化学合成溶剂以及防腐蚀等方面的应用。

基因传递

含磷铵盐的聚合物已成为非病毒基因传递系统的有吸引力的材料。Rose, Mastrotto, and Mantovani (2017)强调了这些材料如何在较低浓度下增强核酸的结合,介导良好的转染效率,并表现出低细胞毒性。

属性

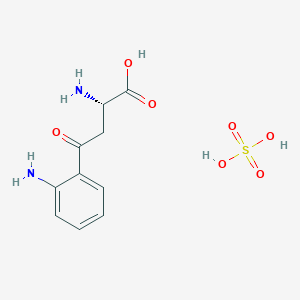

CAS 编号 |

16749-13-6 |

|---|---|

产品名称 |

Phosphonium |

分子式 |

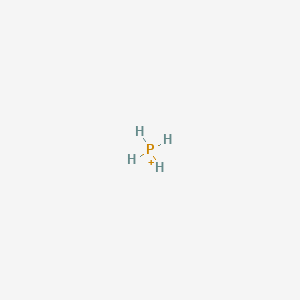

H4P+ |

分子量 |

35.006 g/mol |

IUPAC 名称 |

phosphanium |

InChI |

InChI=1S/H3P/h1H3/p+1 |

InChI 键 |

XYFCBTPGUUZFHI-UHFFFAOYSA-O |

SMILES |

[PH4+] |

规范 SMILES |

[PH4+] |

其他 CAS 编号 |

16749-13-6 |

同义词 |

Phosphine conjugate acid |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。